molecular formula C12H14ClNO B13766730 6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1) CAS No. 54995-90-3

6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)

Cat. No.: B13766730
CAS No.: 54995-90-3
M. Wt: 223.70 g/mol
InChI Key: TWPWBOUUUBFSNV-UHFFFAOYSA-N
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Description

6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine–hydrogen chloride (1/1) is a fused heterocyclic compound featuring a benzofuran ring system integrated with a partially hydrogenated pyridine moiety. Its structural complexity arises from the bicyclic framework, which combines aromatic (benzofuran) and partially saturated (tetrahydropyridine) regions.

Properties

CAS No.

54995-90-3

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

6-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C12H13NO.ClH/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h5-8H,2-4H2,1H3;1H

InChI Key

TWPWBOUUUBFSNV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1OC3=C2C=NC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzofuran and a pyridine derivative, the reaction may proceed through a series of steps including alkylation, cyclization, and hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heteroatom Variations

Clopidogrel Bisulfate: Clopidogrel, a thienopyridine derivative, shares structural similarities with the target compound, particularly in its partially saturated pyridine ring. However, Clopidogrel substitutes the benzofuran oxygen with a sulfur atom in its thieno[3,2-c]pyridine core. Notably, Clopidogrel’s synthesis requires stringent purification to exclude positional isomers like 4,5,6,7-tetrahydro[2,3-c]thienopyridine hydrochloride, a structural impurity that underscores the sensitivity of fused heterocyclic systems to synthetic conditions .

Tetrahydro-Naphthalene Derivatives :
Older syntheses of tetrahydro-naphthalene derivatives (e.g., 7-methyl-1:2-benzanthracene) highlight the role of methyl substitution in stabilizing fused-ring conformations. The methyl group in 6-methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine likely reduces ring strain in the tetrahydro region, analogous to methylated naphthalene systems. However, the benzofuropyridine’s oxygen atom introduces polarity absent in fully hydrocarbon analogues like 2:7-dimethyl-naphthacene .

Research Findings and Pharmacological Implications

  • Synthetic Purity: Like Clopidogrel, the target compound’s synthesis likely requires rigorous purification to exclude structural isomers. Evidence from Clopidogrel’s production indicates that even minor impurities (e.g., positional isomers) can drastically alter biological activity .
  • Thermal Behavior : The compound’s stability aligns with tetrahydro-naphthalene derivatives, which tolerate high temperatures during synthesis (e.g., 400°C cyclization steps). However, its hydrochloride salt form may lower decomposition thresholds relative to neutral hydrocarbons .

Notes on Contradictions and Limitations

  • Evidence Gaps : Direct pharmacological data for 6-methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine–HCl are sparse. Comparisons rely on structural analogues and inferred properties.
  • Synthetic Advances : Modern techniques (e.g., chiral resolution in Clopidogrel synthesis ) contrast with older, high-temperature methods for hydrocarbon frameworks , highlighting evolving priorities in drug design.

Biological Activity

6-Methyl-6,7,8,9-tetrahydrobenzofuro[3,2-c]pyridine–hydrogen chloride (1/1) is a complex heterocyclic compound known for its unique fused ring structure that incorporates both benzofuro and pyridine moieties. This compound is part of a class of substances recognized for their potential pharmacological properties, including antimicrobial and neuroprotective activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₂H₁₄ClN₁O
  • Molecular Weight : 223.699 g/mol
  • CAS Number : 54995-90-3

Antimicrobial Activity

Research indicates that compounds with similar structures to 6-Methyl-6,7,8,9-tetrahydrobenzofuro[3,2-c]pyridine exhibit significant antimicrobial properties. For instance, derivatives of benzopyrones have shown effectiveness against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli through mechanisms like DNA gyrase inhibition . The structural complexity of 6-Methyl-6,7,8,9-tetrahydrobenzofuro[3,2-c]pyridine may confer unique biological properties not found in simpler analogs .

Neuroprotective Effects

The neuroprotective potential of this compound aligns with findings from related studies that suggest similar heterocyclic compounds can exhibit protective effects against neurodegenerative diseases. The dual heterocyclic nature combining benzofuro and pyridine rings may enhance its interaction with neurobiological targets .

Study on Antimicrobial Efficacy

A study conducted on various furobenzopyrone derivatives demonstrated that compounds structurally related to 6-Methyl-6,7,8,9-tetrahydrobenzofuro[3,2-c]pyridine exhibited broad-spectrum antibacterial activity. The findings highlighted that rigid tetracyclic derivatives showed significant efficacy against Gram-positive and Gram-negative bacteria .

CompoundActivity Against BacteriaMechanism
6aActive against S. aureus and E. coliDNA gyrase inhibition
6bActive against B. subtilisAntimicrobial activity
7aBroad-spectrum activityPhotosensitizing effects

The biological activity of 6-Methyl-6,7,8,9-tetrahydrobenzofuro[3,2-c]pyridine may be attributed to its ability to interact with specific biological targets. In silico molecular docking studies suggest favorable binding interactions within the ATP binding site of DNA gyrase . This interaction is crucial for understanding how this compound can inhibit bacterial growth.

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